

Comparison Guide: Gefitinib vs. Osimertinib for EGFR Inhibition in NSCLC

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Compound of Interest

Compound Name: *Superficial*

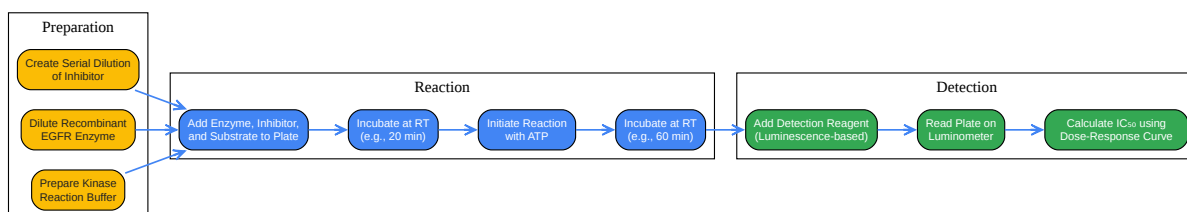
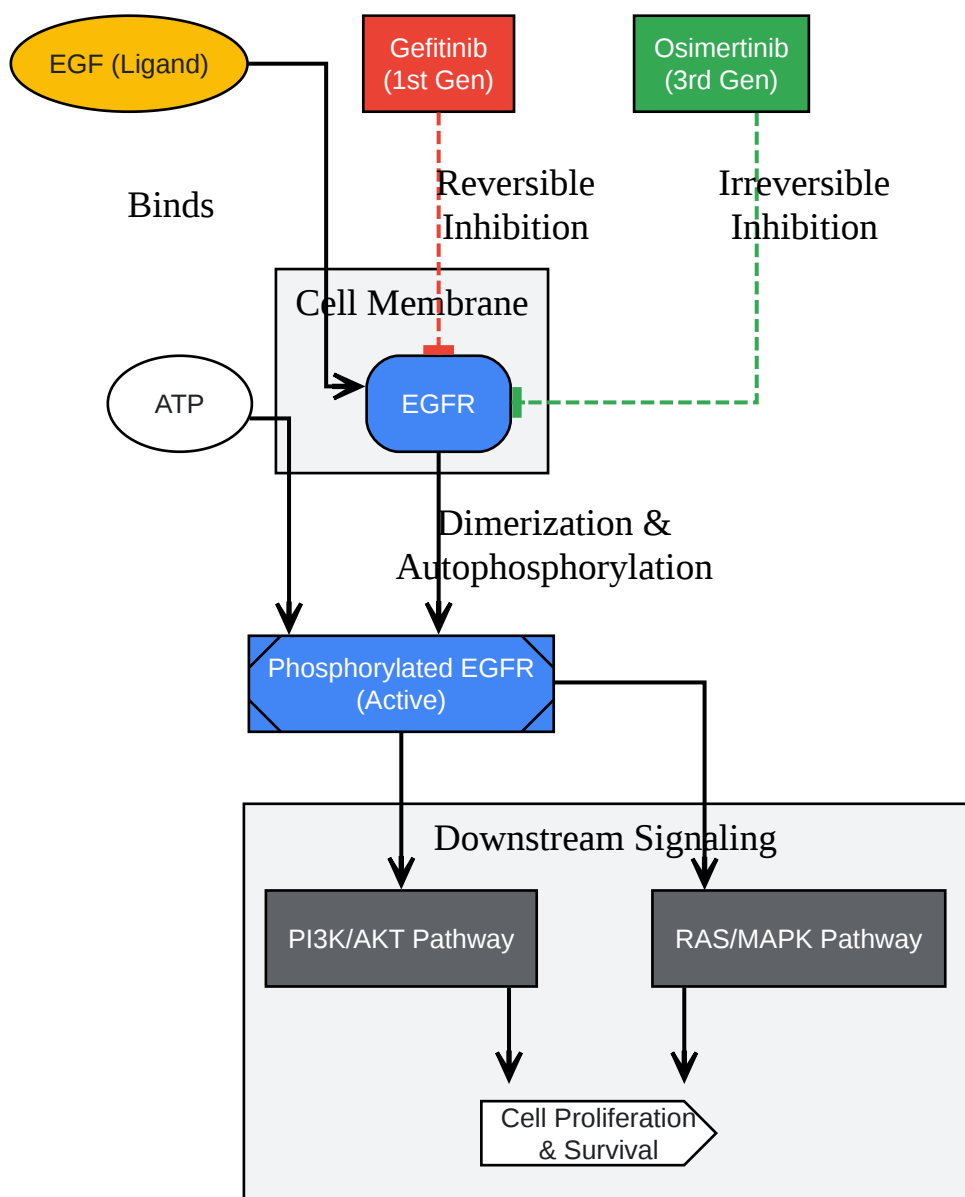
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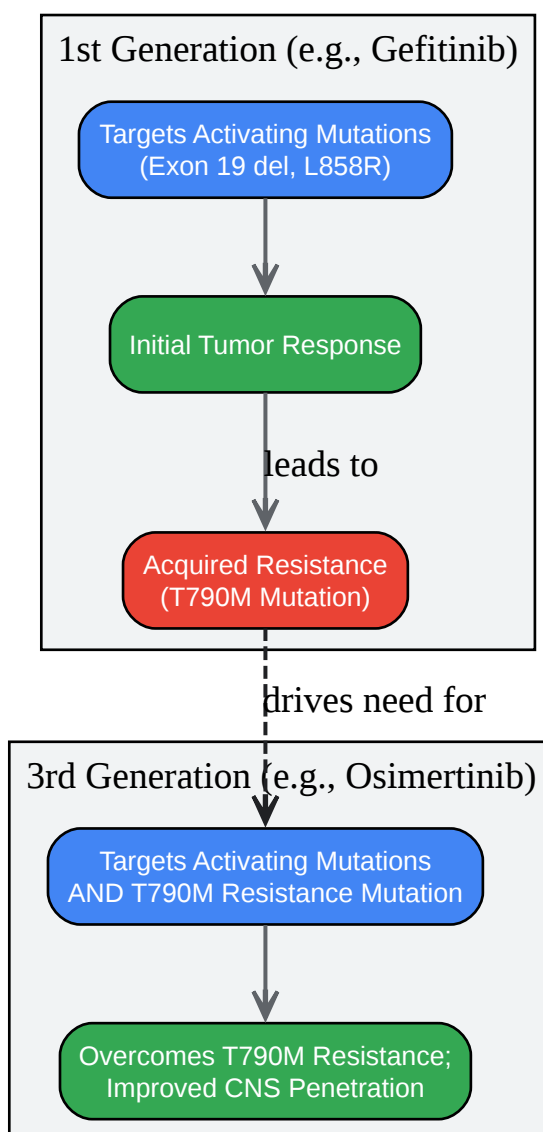
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This guide provides a comparative analysis of the first-generation EGFR inhibitor, Gefitinib, and the third-generation inhibitor, Osimertinib, focusing on their efficacy, mechanism of action, and resistance profiles in the context of non-small cell lung cancer.

Overview and Mechanism of Action

Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase, targeting the ATP-binding site and effective against activating mutations such as exon 19 deletions and the L858R mutation. Osimertinib is an irreversible EGFR inhibitor that not only targets these primary activating mutations but is also specifically designed to be effective against the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.





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